Lipophilicity Advantage Over Unsubstituted Core
The 2-methoxy substitution increases lipophilicity compared to the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core. The target compound has a calculated LogP of 0.96650, while the unsubstituted core has a LogP of 0.5159595 [1][2]. This difference of 0.45 log units translates to approximately a 2.8-fold increase in partition coefficient, which can influence membrane permeability and oral absorption potential [1].
+0.45 log units (~2.8× partition coefficient)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.96650 |
| Comparator Or Baseline | 7H-pyrrolo[2,3-d]pyrimidine (unsubstituted core) - 0.5159595 |
| Quantified Difference | +0.4505405 log units (approx. 2.8-fold increase in partition coefficient) |
| Conditions | Calculated values; target compound from m.chem960.com, comparator from en.chembase.cn |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability in drug development programs, making the 2-methoxy derivative a preferred building block for lead optimization targeting intracellular kinases.
- [1] 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 148214-62-4) LogP value. m.chem960.com. View Source
- [2] 7H-Pyrrolo[2,3-d]pyrimidine (CAS 271-70-5) physicochemical properties. en.chembase.cn. View Source
